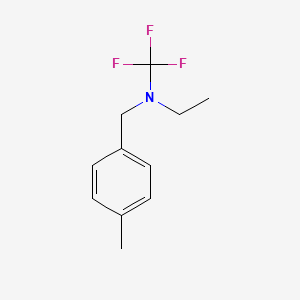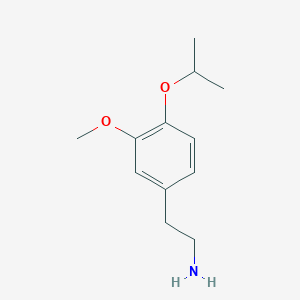
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, characterized by the presence of an isopropoxy group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine typically involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-isopropoxy-3-methoxybenzaldehyde or 4-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of various amines or alcohols depending on the specific reducing agent used.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are not well-established.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine is not well-documented. similar compounds often interact with neurotransmitter receptors or enzymes, leading to various biological effects. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoproscaline: 2-(4-Isopropoxy-3,5-dimethoxyphenyl)ethanamine, known for its hallucinogenic effects.
Proscaline: 4-Isopropoxy-3,5-dimethoxyphenethylamine, another analog of mescaline with similar properties.
Uniqueness
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other phenethylamine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research purposes.
Propriétés
Numéro CAS |
86456-99-7 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(3-methoxy-4-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6-7,13H2,1-3H3 |
Clé InChI |
HJGNAXXDNNYRNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


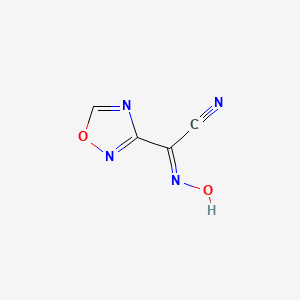
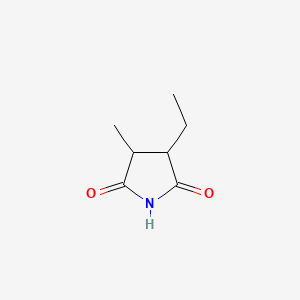
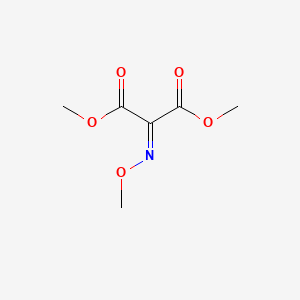
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
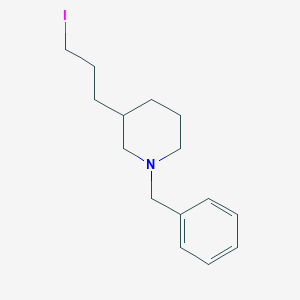


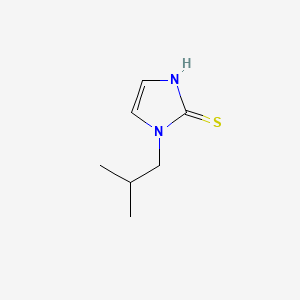


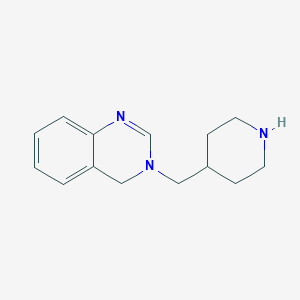
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
